5-Hydroxythiabendazole

Catalog No.
S563610
CAS No.
948-71-0
M.F
C10H7N3OS
M. Wt
217.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxythiabendazole

CAS Number

948-71-0

Product Name

5-Hydroxythiabendazole

IUPAC Name

2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-ol

Molecular Formula

C10H7N3OS

Molecular Weight

217.25 g/mol

InChI

InChI=1S/C10H7N3OS/c14-6-1-2-7-8(3-6)13-10(12-7)9-4-15-5-11-9/h1-5,14H,(H,12,13)

InChI Key

VNENJHUOPQAPAT-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-(4-Thiazolyl)-1H-benzimidazol-6-ol; 5-Hydroxythiabendazole;

Canonical SMILES

C1=CC2=C(C=C1O)NC(=N2)C3=CSC=N3

The exact mass of the compound 5-Hydroxythiabendazole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

5-Hydroxythiabendazole (5-OH-TBZ) is the primary phase I oxidative metabolite of the widely used benzimidazole fungicide and anthelmintic agent, thiabendazole (TBZ) [1]. In procurement and analytical workflows, 5-OH-TBZ is primarily sourced as a certified reference material for food safety testing, environmental monitoring, and pharmacokinetic profiling. Unlike the parent compound, which is applied directly to crops and livestock, 5-OH-TBZ is formed endogenously via hepatic cytochrome P450-mediated hydroxylation. Its distinct physicochemical properties, including altered aqueous solubility and specific UV absorbance characteristics, make it an indispensable standard for multiresidue chromatographic assays required to meet international Maximum Residue Limit (MRL) compliance in animal-derived commodities [1].

Substituting parent thiabendazole (TBZ) for 5-hydroxythiabendazole in analytical calibration or toxicological assays leads to critical compliance and recovery failures . In biological matrices such as liver, kidney, and milk, TBZ is rapidly metabolized and cleared, leaving 5-OH-TBZ and its sulfate/glucuronide conjugates as the predominant persistent residues[1]. Relying solely on TBZ standards for recovery assays results in severe under-reporting of total benzimidazole exposure, violating EU and FAO/WHO MRL definitions which explicitly mandate the quantification of the 5-hydroxy metabolite . Furthermore, 5-OH-TBZ exhibits divergent optical properties—such as a lack of native fluorescence under standard TBZ excitation/emission parameters—necessitating its specific procurement for accurate HPLC-UV method validation and limits of detection (LOD) establishment [2].

Predominance in Hepatic and Renal Tissue Residues

In mammalian metabolism studies, 5-hydroxythiabendazole demonstrates significantly higher tissue retention compared to the parent compound thiabendazole [1]. Following a 250 ppm dietary administration in cattle, renal concentrations of 5-OH-TBZ reached 0.33–0.55 mg/kg, whereas parent TBZ only reached 0.024–0.03 mg/kg[1]. Similarly, hepatic residues of 5-OH-TBZ were measured at 0.12–0.16 mg/kg compared to 0.056–0.08 mg/kg for TBZ [1]. This quantitative disparity underscores the necessity of 5-OH-TBZ as the primary analytical target for tissue residue compliance.

Evidence DimensionRenal tissue residue concentration (250 ppm dosing)
Target Compound Data0.33–0.55 mg/kg (5-Hydroxythiabendazole)
Comparator Or Baseline0.024–0.03 mg/kg (Thiabendazole)
Quantified Difference>10-fold higher concentration of the 5-hydroxy metabolite
ConditionsIn vivo cattle feeding study, tissue extraction and HPLC quantification

Procurement of 5-OH-TBZ is mandatory for veterinary and food safety laboratories, as quantifying only the parent compound will fail to detect the vast majority of the retained chemical burden.

Divergent UV and Fluorescence Detection Limits

5-Hydroxythiabendazole exhibits distinct optical detection thresholds compared to other benzimidazoles, fundamentally altering HPLC method parameters [1]. While thiabendazole (TBZ) can be highly sensitively detected using programmable fluorescence (Ex 290 nm / Em 320 nm), 5-OH-TBZ shows non-detectable (N.D.) fluorescence under these specific conditions and relies instead on UV detection at 320 nm, where it achieves a highly sensitive detection limit of 0.005 ppm [1]. This necessitates dual-detector setups or specific UV calibration when analyzing total TBZ residues.

Evidence DimensionHPLC detection limits and modalities
Target Compound DataUV detection limit of 0.005 ppm at 320 nm (Fluorescence N.D. at Ex 280/Em 310 nm)
Comparator Or BaselineParent TBZ relies on fluorescence (Ex 290/Em 320 nm) for optimal sensitivity
Quantified DifferenceComplete divergence in optimal detection modality (UV vs. Fluorescence)
ConditionsHPLC-PDA/Fluorescence multiresidue method for livestock foods

Analytical laboratories must procure 5-OH-TBZ specifically to calibrate UV detectors, as fluorescence methods optimized for the parent compound will fail to detect the metabolite.

Loss of Anthelmintic Activity via Hydroxylation

The hydroxylation of thiabendazole at the 5-position drastically alters its biological activity profile [1]. In comparative in vitro assays evaluating the development of third-stage Ancylostoma caninum larvae, parent thiabendazole effectively halted larval development at concentrations of 0.1 mcg/mL or greater [1]. In contrast, 5-hydroxythiabendazole exhibited no anthelmintic effect on the larvae at equivalent or higher concentrations [1]. This quantitative loss of efficacy confirms that 5-OH-TBZ is a deactivation product rather than an active metabolite.

Evidence DimensionInhibition of third-stage A. caninum larval development
Target Compound DataNo effect at ≥ 0.1 mcg/mL
Comparator Or BaselineComplete inhibition at 0.1 mcg/mL (Thiabendazole)
Quantified Difference100% loss of in vitro anthelmintic efficacy upon 5-hydroxylation
ConditionsIn vitro larval development assay using dog feces extract

Researchers studying the pharmacodynamics of benzimidazoles must use 5-OH-TBZ to accurately map the deactivation pathways and distinguish between active drug effects and inactive clearance metabolites.

Veterinary and Food Safety MRL Compliance Testing

Directly downstream of its predominance in tissue residues, 5-OH-TBZ is required as a certified reference standard for quantifying total thiabendazole residues in meat, liver, kidney, and milk [1]. Regulatory bodies, including the EU and FAO/WHO, explicitly define the Maximum Residue Limit (MRL) for animal products as the sum of TBZ and 5-OH-TBZ, making the procurement of this specific metabolite legally and analytically indispensable for agricultural compliance [1].

Chromatographic Method Validation (HPLC-UV/MS)

Because 5-OH-TBZ lacks the native fluorescence of its parent compound under standard conditions, it is a critical procurement item for validating multiresidue HPLC-UV and LC-MS/MS methods [2]. It ensures that analytical workflows are properly calibrated to detect the 320 nm UV absorbance of the metabolite, preventing false negatives in samples where the parent drug has been fully metabolized[2].

Pharmacokinetic and Human Biomonitoring Studies

In toxicological and occupational exposure studies, 5-OH-TBZ is utilized as the primary biomarker for human exposure to thiabendazole [3]. Following enzymatic deconjugation of urine samples, the absolute quantification of 5-OH-TBZ provides a highly accurate measure of systemic absorption and clearance, which cannot be achieved by monitoring the rapidly depleted parent compound [3].

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

217.03098303 Da

Monoisotopic Mass

217.03098303 Da

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

948-71-0

Metabolism Metabolites

5-hydroxythiabendazole is a known human metabolite of thiabendazole.

Wikipedia

5-Hydroxythiabendazole

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023

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